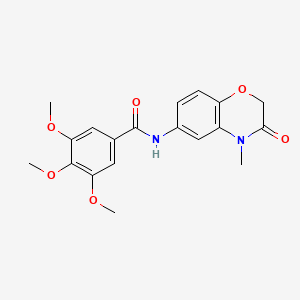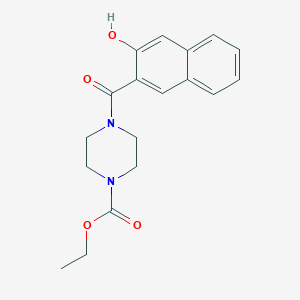![molecular formula C12H15NO4 B4971390 methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate](/img/structure/B4971390.png)
methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MAMBM and is a derivative of benzoic acid. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane.
Aplicaciones Científicas De Investigación
Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate has a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that MAMBM has cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. MAMBM has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate is not fully understood. However, studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. It is believed that MAMBM disrupts the normal functioning of the mitochondria in cancer cells, leading to the release of pro-apoptotic proteins and the activation of caspases, which are enzymes that play a key role in the apoptosis process.
Biochemical and Physiological Effects:
Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that MAMBM can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate in lab experiments is its high purity. The compound can be synthesized to a high degree of purity using recrystallization, making it ideal for use in research. However, one limitation of using MAMBM is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research involving Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate. One area of research could be the development of new anticancer drugs based on MAMBM. Another area of research could be the investigation of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of MAMBM and its effects on the human body.
Métodos De Síntesis
Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzoic acid with methoxyacetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction produces MAMBM and acetic acid as a byproduct. The purity of the synthesized MAMBM can be improved by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
methyl 3-[(2-methoxyacetyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-4-5-9(12(15)17-3)6-10(8)13-11(14)7-16-2/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKYLVHJHRBCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4971331.png)





![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)
![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B4971365.png)
![1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4971383.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4971384.png)
![7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4971392.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)